Product packaging for Ipronidazole(Cat. No.:CAS No. 14885-29-1)

Ipronidazole

Cat. No.: B135245
CAS No.: 14885-29-1
M. Wt: 169.18 g/mol
InChI Key: NTAFJUSDNOSFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ipronidazole (CAS 14885-29-1), with the chemical name 2-isopropyl-1-methyl-5-nitro-1H-imidazole, is a synthetic nitroimidazole-class compound primarily investigated for its antiprotozoal properties . Historically used in veterinary medicine, it has been applied in research models for the treatment of histomoniasis in turkeys and swine dysentery . Its mechanism of action is characteristic of nitroimidazoles, acting as a pro-drug that undergoes reductive activation within anaerobic bacteria and protozoa . This process generates reactive intermediates that cause damage to critical cellular components like DNA, leading to inhibition of microbial growth . This compound is a white crystalline solid with a molecular weight of 169.18 g/mol and high water solubility (1740 mg/L at 20°C) . It is important to note that the use of nitroimidazoles, including this compound, in food-producing animals is prohibited in many regions, such as the United States and the European Union, due to mutagenic and carcinogenic concerns . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3O2 B135245 Ipronidazole CAS No. 14885-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitro-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-5(2)7-8-4-6(9(7)3)10(11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAFJUSDNOSFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046839
Record name Ipronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14885-29-1
Record name Ipronidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14885-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipronidazole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014885291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IPRONIDAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipronidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ipronidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IPRONIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/045BU63E23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Ipronidazole S Biological Activity

Molecular Mechanism of Action: Elucidation and Characterization

Ipronidazole, a synthetic nitroimidazole, operates as a prodrug, meaning it is administered in an inactive form and must be metabolically activated within the target organism to exert its therapeutic effect. tandfonline.com Its antimicrobial and antiprotozoal properties are contingent upon the chemical reduction of its nitro group, a process that is significantly more efficient in anaerobic environments. researchgate.nettandfonline.com

Reductive Bioactivation and Reactive Metabolite Generation

The core of this compound's mechanism lies in its reductive bioactivation. tandfonline.com In the low-redox potential environment of anaerobic organisms, the nitro group of the this compound molecule accepts electrons. tandfonline.com This reduction process leads to the formation of a series of highly reactive, short-lived cytotoxic metabolites, including nitroso radicals. researchgate.netnih.gov These reactive intermediates are the primary agents responsible for the drug's biological activity. tandfonline.comresearchgate.net One of the identified metabolites of this compound is Hydroxy this compound (this compound-OH), which is formed through the oxidation of the alkyl group at the 2-position of the parent compound. uark.eduCurrent time information in Kocasinan, TR.

Enzymatic Pathways in this compound Activation (e.g., Nitroreductases)

The bioactivation of this compound is not a spontaneous process but is catalyzed by specific enzymes known as nitroreductases. tandfonline.comcambridge.org These enzymes are more prevalent and active in anaerobic organisms. cambridge.org Nitroreductases facilitate the transfer of electrons to the nitro group of this compound, initiating the cascade of reduction and the generation of cytotoxic metabolites. cambridge.orguga.edu The presence and activity of these nitroreductases are, therefore, critical for the efficacy of this compound. cambridge.org The pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system, common in anaerobic metabolism, is one of the electron donors with a sufficiently low redox potential to activate nitroimidazoles. tandfonline.com

Spectrum of Antiparasitic and Antimicrobial Efficacy: Research Findings

This compound has demonstrated notable efficacy against a range of protozoal and anaerobic bacterial pathogens. Its use has been particularly significant in veterinary medicine for the treatment and prevention of histomoniasis in turkeys. researchgate.net

Studies on Protozoal Pathogens

Histomonas meleagridis, the causative agent of blackhead disease in turkeys, is a primary target for this compound. researchgate.net

In Vivo Efficacy:

Multiple studies have demonstrated the high efficacy of this compound in preventing and treating histomoniasis in turkeys when administered in the feed. Research by Mitrovic and Schildknecht (1970) and Sullivan et al. (1973) established that this compound is highly effective. A prophylactic level of 0.00625% this compound in the feed provided complete protection against mortality and morbidity from histomoniasis in turkeys.

Lower concentrations of the drug showed varying degrees of effectiveness, which was also influenced by the age of the turkeys. In one study, younger turkeys (5 to 9 weeks old) showed a mortality rate of 25.0% when treated with 0.00156% this compound and 4.2% with 0.00312% this compound. In contrast, older turkeys (12 to 17 weeks old) experienced higher mortality rates of 60.7% and 25.0% at the same respective concentrations, suggesting a potential need for adjusted levels in older birds.

In Vivo Prophylactic Efficacy of this compound Against Histomonas meleagridis in Turkeys
This compound Concentration in Feed (%)Age of TurkeysMortality Rate (%)MorbidityReference
0.006255-9 weeks & 12-17 weeks0Complete Protection
0.003125-9 weeks4.2Not specified
0.0031212-17 weeks25.0Not specified
0.001565-9 weeks25.0Not specified
0.0015612-17 weeks60.7Not specified
0.000 (Unmedicated Control)5-9 weeks & 12-17 weeksVaried with exposure

In Vitro Efficacy:

In laboratory settings, nitroimidazoles, including this compound, have been shown to directly inhibit the growth of H. meleagridis. Studies by Hu & McDougald (2004) demonstrated that this compound, along with other nitroimidazoles, suppressed the growth of the parasite at concentrations of 10 µg/ml or higher.

In Vitro Efficacy of this compound Against Histomonas meleagridis
CompoundEffective ConcentrationObserved EffectReference
This compound≥ 10 µg/mlSuppressed growth
Research on Tritrichomonas foetus and Trichomonas vaginalis Efficacy

This compound has demonstrated significant efficacy against Tritrichomonas foetus, the causative agent of bovine trichomoniasis. In a study involving infected beef bulls, a treatment regimen of this compound resulted in high cure rates. nih.gov Seventy-three infected bulls were divided into two groups; one group received a single intramuscular injection of 30g of this compound, while the second group received a 30g injection on the first day followed by 15g on the subsequent two days. The single-treatment group showed a 92.8% efficacy, based on negative cultures for six consecutive weeks post-treatment. nih.gov The three-day treatment protocol resulted in 100% efficacy. nih.gov These findings underscore the potent in vivo activity of this compound against T. foetus.

While specific in vitro minimum inhibitory concentration (MIC) values for this compound against Trichomonas vaginalis, the etiological agent of human trichomoniasis, were not detailed in the reviewed literature, studies on related 5-nitroimidazole compounds provide valuable context. In an in vitro susceptibility study of 94 T. vaginalis isolates from South African women, various 5-nitroimidazoles were tested. nih.gov For metronidazole (B1676534), 11% of isolates were resistant, whereas for tinidazole (B1682380) and secnidazole, resistance was observed in 2% and 1% of isolates, respectively. nih.gov Notably, no resistance to ornidazole (B1677491) was found among the tested isolates. nih.gov Given that this compound belongs to the same chemical class and shares a similar mechanism of action, it is plausible that its efficacy against T. vaginalis would be comparable to these other 5-nitroimidazoles. The structural similarities and common mode of action within this drug class suggest that this compound would likely be effective against susceptible strains of T. vaginalis. nih.gov

Table 1: Efficacy of this compound Treatment against Tritrichomonas foetus in Beef Bulls

Treatment GroupNumber of BullsEfficacy (Negative Cultures for 6 Consecutive Weeks)
Single Injection (30g)4292.8%
Three Injections (30g, 15g, 15g)31100%

Data sourced from a study on the efficacy of this compound against trichomoniasis in beef bulls. nih.gov

Research on Giardia intestinalis In Vitro Activity

This compound has been identified as a compound with activity against Giardia intestinalis (also known as Giardia lamblia), an intestinal protozoan parasite that causes giardiasis in humans and other animals. In vitro studies have explored the efficacy of various compounds against this parasite. While specific IC50 (half maximal inhibitory concentration) or MLC (minimum lethal concentration) values for this compound were not explicitly detailed in the reviewed literature, its inclusion in lists of active agents against Giardia suggests its recognized potential.

Research comparing a range of antiprotozoal drugs has highlighted the efficacy of the nitroimidazole class, to which this compound belongs. For instance, a study evaluating the in vitro activity of 39 antimicrobial agents against Giardia provides a framework for understanding the relative potency of these compounds. The development of high-throughput screening assays, such as those measuring ATP content, has facilitated the testing of large compound libraries and the identification of novel anti-giardial agents. asm.org These screening methods have confirmed the activity of known giardiacidal drugs and have identified new leads. asm.org

The therapeutic landscape for giardiasis has traditionally been dominated by drugs like metronidazole and albendazole. mdpi.com However, concerns over side effects and the emergence of drug-resistant strains have prompted research into alternative compounds. mdpi.com The demonstrated in vitro activity of other nitroimidazoles against G. intestinalis supports the likely efficacy of this compound against this parasite.

Studies on Bacterial Pathogens

This compound has been shown to be effective against the anaerobic spirochete Brachyspira hyodysenteriae (formerly Treponema hyodysenteriae), the primary causative agent of swine dysentery. In vitro susceptibility testing has provided quantitative data on the activity of this compound against this bacterium.

One study determined the in vitro activity of 39 antimicrobial agents against 23 isolates of T. hyodysenteriae using an agar (B569324) dilution technique. Nitroimidazoles, including this compound, were among the most active compounds, inhibiting all isolates at concentrations of ≤1.56 µg/ml. This study highlighted the potent effect of this class of drugs against the bacteria responsible for swine dysentery.

The following table summarizes the minimum inhibitory concentration (MIC) values for several antimicrobial agents against Brachyspira hyodysenteriae, providing a comparative view of their in vitro potency.

Table 2: In Vitro Activity of Selected Antimicrobial Agents against Brachyspira hyodysenteriae

Antimicrobial AgentNumber of Isolates TestedMIC Range (µg/ml)
This compound 23≤1.56
Carbadox (B606473)23≤0.1
Tiamulin22≤0.1
Lincomycin230.20 - 50
Tylosin-6.25 - 25

Data compiled from in vitro susceptibility studies of Brachyspira hyodysenteriae.

Recent research has explored the potential of this compound as an anti-tuberculosis agent, particularly against dormant and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. In vitro studies have demonstrated that this compound exhibits inhibitory activity against this bacterium.

One study investigated the in vitro activity of several azole drugs, including this compound, against a collection of MDR M. tuberculosis clinical isolates under anaerobic conditions. researchgate.netnih.gov The results indicated that this compound showed bacteriostatic activity against these strains. researchgate.netnih.gov The study also examined the effect of different concentrations of this compound on M. tuberculosis H37Rv and found that the inhibitory effect increased with higher concentrations of the drug. researchgate.net

Further research on 25 MDR M. tuberculosis isolates tested the activity of this compound at concentrations of 16.0 µg/ml and 128.0 µg/ml. researchgate.net A greater activity was observed with the 128.0 µg/ml concentration during the mid-logarithmic growth phase. researchgate.net In the stationary phase, which can be a model for dormant bacteria, both concentrations showed inhibitory effects. researchgate.net These findings suggest that this compound could be a promising candidate for further investigation in the development of new treatments for multidrug-resistant tuberculosis.

Table 3: In Vitro Activity of this compound against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB) Isolates

This compound ConcentrationGrowth PhaseObservation
16.0 µg/mlMid-logarithmicInhibitory Activity
128.0 µg/mlMid-logarithmicGreater Inhibitory Activity than 16.0 µg/ml
16.0 µg/mlStationaryInhibitory Activity
128.0 µg/mlStationaryInhibitory Activity (no significant difference from 16.0 µg/ml)

Data based on a study of this compound activity against dormant MDR M. tuberculosis clinical strains. researchgate.net

Pharmacokinetic and Biotransformation Research of Ipronidazole

Systemic Absorption and Tissue Distribution Dynamics

Following administration, ipronidazole is absorbed into the systemic circulation and distributed throughout the body's tissues. msdmanuals.comvin.com The extent and rate of this distribution are influenced by several factors, including blood flow to various tissues, the drug's ability to bind to tissues, regional pH differences, and the permeability of cell membranes. msdmanuals.com

In a study involving female rats administered radiolabeled this compound orally, approximately 27% of the total radioactivity was recovered in the urine, 34% in the bile, and 31% in the feces, indicating significant absorption from the gastrointestinal tract. inchem.org Research in turkeys showed that after administration of radiolabeled this compound, the compound and its metabolites distribute to various edible tissues. Five days after withdrawal, total radioactivity was detected in breast muscle (64.85 ppb), leg and wing muscle (71.21 ppb), liver (285.40 ppb), kidney (257.72 ppb), fat (24.81 ppb), and skin with fat (92.18 ppb). fao.org Similarly, in a young pig administered a single oral dose of radiolabeled this compound, total residue concentrations five days after withdrawal were found in muscle (41.1 ppb), liver (192.7 ppb), kidney (189.5 ppb), fat (20.6 ppb), and skin (36.3 ppb). fao.org

The distribution to different tissues is not uniform, with higher concentrations often found in organs of metabolism and excretion, such as the liver and kidneys. msdmanuals.comfao.org The apparent volume of distribution, a theoretical measure, relates the administered dose to the resulting plasma concentration; a high volume of distribution suggests significant tissue binding and lower plasma concentrations. msdmanuals.com

Metabolic Pathways and Metabolite Characterization

The biotransformation of this compound involves a series of metabolic reactions primarily aimed at converting the drug into more water-soluble forms that can be easily excreted. msdmanuals.comnih.gov These pathways include oxidation, reduction, and cleavage of the imidazole (B134444) ring. fao.org

Research has identified several metabolites of this compound. inchem.orgfao.org The primary metabolic transformation is the oxidation of the alkyl group at the 2-position of the imidazole ring. fao.org One of the most significant metabolites identified in both turkeys and rats is 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole, commonly referred to as hydroxythis compound (HIP). inchem.orgfao.org In turkeys, this compound and HIP together constituted about 40% of the excreted dose. inchem.org Another major metabolite was identified in the feces of rats as 2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-ol, which accounted for 12.4% of the administered dose. inchem.org While these are considered major metabolites, other minor biotransformation products are also formed. fao.org

Major Metabolites of this compound

Metabolite NameChemical NameSpecies Detected InReference
Hydroxythis compound (HIP)1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazoleTurkeys, Rats inchem.orgfao.org
Not specified2,3-dihydro-2-(2-hydroxypropyl)-3-methyl-4-nitro-1H-imidazol-5-olRats (feces) inchem.org

Hydroxylation is a key phase I metabolic reaction for this compound. nih.govuoanbar.edu.iq The principal hydroxylated metabolite is hydroxythis compound (HIP), formed through the oxidation of the isopropyl side chain. fao.orgmedchemexpress.comglpbio.com The structure of HIP was confirmed through various spectroscopic methods. fao.org Studies on an isomer of this compound in dogs indicated that further oxidative steps can occur on the isopropyl chain, leading to the formation of a diol and a carboxylic acid. inchem.org Besides hydroxylation, the metabolism of 5-nitroimidazoles like this compound can also involve the cleavage of the imidazole ring and subsequent incorporation of the resulting fragments into natural tissue components. fao.org

Identified Biotransformation Products of this compound

Biotransformation ProductDescriptionMetabolic ProcessReference
Hydroxythis compound (HIP)Oxidation product of the isopropyl side chain.Hydroxylation (Phase I) fao.orgmedchemexpress.comglpbio.com
Diol and Carboxylic Acid MetabolitesFurther oxidation products of the isopropyl chain (observed with an isomer).Oxidation (Phase I) inchem.org
Ring Fragmentation ProductsResult from the cleavage of the imidazole ring.Ring Scission fao.org

The nitro-reduction pathway is a critical aspect of the metabolism of nitro-containing compounds like this compound. nih.govacs.orgnih.gov This process involves the enzymatic reduction of the 5-nitro group, which can lead to the formation of reactive intermediates such as nitroso and hydroxylamino derivatives. nih.govnih.gov These reactions are catalyzed by enzymes known as nitroreductases. nih.govnih.gov Although it is a proposed pathway for 5-nitroimidazoles, a study on rats reported that no nitro-reduced metabolite was isolated from the feces, though it was noted that experimental details were not provided. inchem.orgfao.org Further investigation into this pathway is considered important for a complete understanding of this compound's biotransformation. inchem.org

Identification of Specific Hydroxylated and Other Biotransformation Products

Excretion Kinetics and Routes of Elimination

The elimination of this compound and its metabolites from the body occurs through various routes, primarily via urine and feces. inchem.orgjaypeedigital.comamegroups.org The rate of elimination is described by pharmacokinetic parameters such as elimination half-life, which is the time required for the drug concentration in the plasma to decrease by half. amegroups.orgresearchgate.net

Residue Depletion Studies in Target Species

Residue depletion studies are essential to determine the time required for the concentration of a drug and its metabolites to fall below established tolerance levels in the edible tissues of food-producing animals. veteriankey.comnih.gov This timeframe is known as the withdrawal period. veteriankey.com

In turkeys, studies have shown that residues of this compound and its main metabolite, HIP, deplete to below the detectable level of 2 ppb within 3 to 4 days after cessation of treatment. fao.orgacs.org However, radiotracer studies indicate the presence of total residues at 5 days post-withdrawal, with concentrations varying by tissue. fao.org For instance, the liver and kidney tend to have higher and more persistent residue levels compared to muscle and fat. fao.org

In swine treated with this compound in their feed, tissues were found to be free of detectable residues (at a sensitivity of 2 ppb) one day after withdrawal. fao.org When a higher therapeutic dose was administered orally, residues were not detectable after 6 days of withdrawal. fao.org Similar to turkeys, radiotracer studies in swine showed that total residues were still present at 5 days post-withdrawal, with the highest concentrations in the liver and kidney. fao.org The discrepancy between the depletion of the parent drug and specific metabolites versus the total radiolabeled residue highlights the presence of other metabolites and potential bound residues. fao.org

This compound Residue Depletion in Target Species (Detectable Residues <2 ppb)

SpeciesTissueWithdrawal Time for Residues <2 ppbReference
TurkeyEdible Tissues3 to 4 days fao.org
Swine (Feed)Edible Tissues1 day fao.org
Swine (Oral Solution)Edible Tissues6 days fao.org

Quantitative Analysis of Parent Compound and Metabolite Residues in Tissues

The quantitative analysis of this compound and its principal metabolite, 1-methyl-2-(2'-hydroxyisopropyl)-5-nitroimidazole (hydroxythis compound or IPROH), in animal tissues has been a critical area of research to understand its biotransformation and persistence. nih.govnih.gov Various analytical methods have been developed to accurately measure the concentration of these compounds in different biological matrices.

Early research established methods for residue analysis of this compound and its metabolite in turkey tissue at the 2 parts-per-billion (ppb) level. fao.orgacs.org These methods utilized gas chromatography with an electron-capture detector, which was chosen for its specificity and suitability for small final extract volumes. acs.org For accurate quantification, these methods required a minimum of 100 grams of tissue to meet the detection criteria. acs.org

More recent and sensitive multi-residue methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous screening, determination, and confirmation of this compound and hydroxythis compound residues in tissues like turkey and swine muscle. nih.govoup.com These advanced methods can detect and quantify residues at levels as low as 0.05 nanograms per gram (ng/g). nih.gov In one such method, the mean recoveries for hydroxythis compound in spiked turkey and swine muscle tissue were found to be 64.6%, with a variation of less than 20%. oup.com

Studies in swine have also provided quantitative data on residue distribution. Five days after a single oral administration of radiolabeled this compound, total residue concentrations were measured in various edible tissues. The highest concentrations were found in the liver (192.7 ppb) and kidney (189.5 ppb), followed by muscle (41.1 ppb), skin (36.3 ppb), and fat (20.6 ppb). fao.org

Research has consistently shown that this compound is extensively metabolized to its hydroxylated form. researchgate.net In studies on laying hens, both this compound and its hydroxylated metabolite were detectable in eggs for 5-8 days after a single oral dose. researchgate.net The development of these quantitative analytical techniques has been crucial for understanding the metabolic fate of this compound in food-producing animals. oup.com

Table 1: Quantitative Analysis of this compound and Hydroxythis compound Residues in Animal Tissues This table is interactive. You can sort and filter the data.

Animal Tissue Compound Concentration (ppb) Time After Administration Analytical Method
Swine Muscle Total Residue 41.1 5 days Radioassay
Swine Liver Total Residue 192.7 5 days Radioassay
Swine Kidney Total Residue 189.5 5 days Radioassay
Swine Fat Total Residue 20.6 5 days Radioassay
Swine Skin Total Residue 36.3 5 days Radioassay
Turkey Muscle Hydroxythis compound 2 Not Specified LC
Turkey Muscle This compound 2 Not Specified GC/Polarography

Data sourced from reports on swine and turkey tissue analysis. acs.orgoup.comfao.org

Comparative Residue Persistence across Different Biological Matrices

The persistence of this compound and its metabolite, hydroxythis compound, varies significantly across different biological matrices. Comparative studies have been conducted, primarily in poultry, to evaluate the depletion of these residues in tissues such as feathers, serum, muscle, and shanks. researchgate.netnih.govnlk.cznlk.cz These studies are essential for identifying the most suitable matrix for monitoring the use of such compounds.

A key study involving broiler chickens treated orally with this compound demonstrated marked differences in residue depletion rates among various tissues. researchgate.netnih.gov While residues in muscle and serum depleted relatively quickly, they persisted for a much longer duration in feathers and shanks (the claw and leg portion). researchgate.netnih.govnlk.cznlk.cz

In muscle tissue, this compound residue concentrations fell below the detection limits within 5 days after the last treatment. researchgate.netnih.gov Serum samples showed a slightly longer persistence, with residues becoming undetectable by day 12 post-treatment. researchgate.netnih.gov

In stark contrast, feathers and shanks proved to be matrices of long-term persistence. High concentrations of this compound residues were still observed in feathers 19 days after treatment. researchgate.netnih.govnlk.cznlk.cz Similarly, determinable concentrations of both the parent drug and its metabolite were found in shanks at the 19-day mark. researchgate.netnih.govnlk.cznlk.cz This prolonged persistence suggests that these matrices could serve as reliable indicators for the long-term screening of nitroimidazole use in poultry. researchgate.netnih.govnlk.cz The analytical methods employed for these comparative studies typically involve LC-MS/MS, which is capable of detecting and quantifying the low levels of residues found at later time points. researchgate.netnih.gov

The significant difference in residue persistence highlights the importance of matrix selection in residue monitoring programs. The rapid depletion from muscle and serum makes them suitable for assessing recent exposure, whereas the long-term sequestration in feathers and shanks provides a much wider window for detection. researchgate.netnih.gov

Table 2: Comparative Persistence of this compound Residues in Chicken Biological Matrices This table is interactive. You can sort and filter the data.

Biological Matrix Time to Become Undetectable Persistence Level
Muscle 5 days Low
Serum 12 days Medium
Shanks >19 days High
Feathers >19 days High

Data based on a residue depletion study in broiler chickens. researchgate.netnih.gov

Toxicological and Safety Profile of Ipronidazole: Academic Investigations

Acute and Subacute Toxicity Studies and Their Methodologies

Acute toxicity studies are designed to determine the adverse effects of a substance after a single or short-term exposure. ilo.orgtaylorandfrancis.com The median lethal dose (LD50), the dose at which 50% of the test population dies, is a key metric in these studies. ppconline.org For ipronidazole, the acute oral LD50 value in mice has been reported as 513 ± 211 mg/kg of body weight. europa.eu In rats, the oral LD50 is estimated to be between 300 and 2000 mg/kg, placing it in toxicity class IV according to the CLP regulation. europa.eu The acute dermal LD50 in rats was found to be greater than 2000 mg/kg of body weight. europa.eu These studies typically involve administering the test substance and observing the animals for a period, often 14 days, for signs of toxicity and mortality. researchgate.netjuniperpublishers.com

Subacute toxicity studies involve repeated administration of a substance over a period of 28 to 90 days. ikm.mk These studies aim to identify adverse effects from repeated exposure over a moderate duration. In a 13-week study, beagle dogs were given this compound orally by capsule at various levels. inchem.org Another 13-week study involved administering repeated oral doses to rats. inchem.org These methodologies are crucial for establishing doses for longer-term studies and assessing the safety margins of substances. ikm.mkslideshare.net

Acute Toxicity of this compound
SpeciesRoute of AdministrationLD50 Value
MouseOral513 ± 211 mg/kg bw europa.eu
RatOral300-2000 mg/kg bw europa.eu
RatDermal>2000 mg/kg bw europa.eu

Chronic Toxicity and Long-Term Exposure Research

Chronic toxicity studies assess the effects of a substance following prolonged and repeated exposure, typically lasting from three months to over a year. fao.org These studies are designed to identify long-term, cumulative, and delayed adverse effects.

In a two-year chronic toxicity study in dogs fed diets containing this compound, effects such as decreased body weight, changes in clinical biochemical values, and alterations in liver and lung weight were observed at the highest dose group of 2000 ppm. The no-observed-effect-level (NOEL) in this study was determined to be 200 ppm in the diet, which is equal to 5.4 mg/kg of body weight per day for dogs. inchem.org

A combined chronic toxicity and carcinogenicity study was conducted in Sprague Dawley rats for 109 weeks, with dietary concentrations of 0, 20, 200, and 2000 ppm of this compound. inchem.org While some changes in hematological and clinical biochemical parameters were noted, similar effects were not seen in a 90-day rat study that used higher doses. inchem.org The primary finding of this long-term study was related to the incidence of mammary tumors, which is discussed in the carcinogenesis section. inchem.orgnih.gov

Carcinogenesis Research and Tumorigenic Potential

The carcinogenic potential of this compound has been a significant area of investigation, with studies focusing on its effects in rodents.

In a long-term study with female Sprague Dawley CFY rats, this compound was administered in the diet at concentrations of 0, 20, 200, and 2000 ppm. inchem.org An increased incidence of mammary gland neoplasms was observed in the high-dose females (48/50) compared to the control group (42/50). inchem.org Furthermore, the tumors appeared sooner in the 2000 ppm group, and the number of mammary tumors per tumor-bearing rat was also higher in this group. inchem.org However, it is important to note that this strain of rat has a naturally high incidence of spontaneous mammary tumors, which complicated the determination of a definitive no-observed-effect level for this outcome. inchem.orgnih.govvettimes.comnih.gov The incidence of these tumors in untreated females in previous studies was also high. inchem.org

A carcinogenicity study in Charles River CD-1 mice, where this compound was administered in the diet at 0, 20, 200, or 1000 ppm, revealed a significant increase in the incidence of benign proliferative lung lesions, specifically adenoma and hyperplasia, in both sexes at the 1000 ppm level. inchem.org While lung adenoma is a common tumor in this mouse strain, the number of tumors in the high-dose group exceeded the historical control range for the laboratory. inchem.org The no-observed-effect level in this study, based on these lung lesions, was 200 ppm in the diet, equivalent to 30 mg/kg of body weight per day. inchem.org

Hyperplastic and Neoplastic Lung Lesions in Mice Treated with this compound inchem.org
SexDietary Concentration (ppm)Number of AnimalsHyperplasiaAdenomaAdenoma and/or Carcinoma
Male0788811
20793710
20077111313
100078362527
Female079866
2078758
200801346
100079252021
* P&lt;0.05

The exact mechanisms by which this compound induces tumors are not fully elucidated. For 5-nitroimidazole compounds in general, their toxic effects are often linked to the reduction of the nitro group, which forms reactive metabolites. europa.eu This reduction occurs under anaerobic conditions, such as those found in certain bacteria and hypoxic cells. europa.eunih.gov These reactive intermediates can bind to cellular macromolecules, which is a proposed mechanism for their action. nih.gov However, for some nitroimidazoles studied, covalent binding was observed with cellular proteins but not DNA under hypoxic conditions. nih.gov The tumorigenicity of some compounds that are not genotoxic may result from cytotoxicity and sustained cell proliferation in target organs. who.int Further studies were deemed necessary to investigate the specific mechanisms that could explain the increased incidence of mammary tumors in rats and lung tumors in mice following this compound administration. inchem.org

Investigations into Lung Hyperplastic and Neoplastic Lesions

Genotoxicity and Mutagenicity Assessments in In Vitro and In Vivo Systems

Genotoxicity and mutagenicity assessments are crucial for determining a substance's potential to damage genetic material. europa.eu These are typically conducted using a battery of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) tests. europa.eu

This compound has demonstrated mutagenic properties in bacterial test systems, such as the Ames test. inchem.orgfsc.go.jp It was also reported as positive in an ex vivo reverse mutation test using a host-mediated assay. fsc.go.jp However, the evaluation of its genotoxic potential in mammalian systems has been considered inconclusive due to the design of the studies. inchem.orgfsc.go.jp The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that the available studies in mammalian test systems were inadequately designed to properly evaluate the genotoxic potential of this compound. inchem.org Consequently, further adequate in vitro and in vivo genotoxicity studies in mammalian systems were requested for a more complete assessment. inchem.org

Bacterial Mutagenicity Testing and Mammalian Cell Assays

This compound has demonstrated mutagenic properties in various bacterial test systems. inchem.org The Ames test, a widely used method for detecting chemical substances that can cause genetic mutations, has shown positive results for this compound. inchem.orgbibliotekanauki.pllibretexts.org Specifically, studies using Salmonella typhimurium strains TA100, TA1530, TA1532, and TA1964 have indicated that this compound can induce mutations. inchem.org The fluctuation test with Klebsiella pneumoniae, E. coli, and Citrobacter freundii also yielded positive results, further supporting the mutagenic potential of this compound in bacterial systems. inchem.org It is important to note that these bacterial assays often utilize strains with specific mutations that make them sensitive to different types of mutagens. bibliotekanauki.pllibretexts.org

In addition to bacterial assays, a host-mediated assay in mice with S. typhimurium TA1530 also showed a positive result, suggesting that this compound can exert its mutagenic effects in a mammalian environment. inchem.org However, the World Health Organization (WHO) has noted that the design of studies in mammalian test systems was inadequate to properly evaluate the full genotoxic potential of the drug. inchem.org While in vitro mammalian cell assays are crucial for identifying potential carcinogens, the available data on this compound from such tests is limited. fao.org The purpose of these in vitro tests, such as the chromosome aberration test and the mammalian cell gene mutation test, is to identify agents that cause structural chromosomal damage or gene mutations in cultured mammalian cells. fao.org

Interactive Data Table: Bacterial Mutagenicity of this compound

Comprehensive In Vivo Genotoxicity Studies in Mammalian Models

While in vitro studies have indicated mutagenic potential, the results from in vivo genotoxicity studies in mammalian models have been less clear. inchem.org The WHO has pointed out that the experimental designs of some key in vivo genotoxicity tests for this compound, such as the Micronucleus Test, Dominant Lethal Test, and Human Cytogenetics Assay, were inadequate, leading to negative results that may not be conclusive. inchem.org Consequently, the committee could not properly evaluate the genotoxic potential of this compound in mammals based on this data. inchem.orgfao.org

Further research has been called for to clarify the in vivo genotoxic effects of this compound. inchem.org Specifically, there is a need for adequate in vivo genotoxicity studies in mammalian systems to better understand the potential risks. inchem.org The in vivo micronucleus test in rodents is a widely used and recommended assay for assessing chromosomal damage. service.gov.ukijbcp.com This test evaluates the formation of micronuclei in erythrocytes, which is an indicator of chromosomal damage. ijbcp.com The lack of robust in vivo data for this compound is a significant gap in its toxicological profile.

Developmental and Reproductive Toxicology (DART) Research

Studies on the embryotoxic and teratogenic effects of this compound have been conducted in rats and rabbits. In rats, administration of this compound by stomach tube from day 6 to day 15 of gestation at doses up to 100 mg/kg bw/day did not reveal any drug-related skeletal or visceral malformations in the fetuses. inchem.org However, toxic effects were observed in the dams at the highest dose, including delayed weight development and an increase in the number of resorbed fetuses. inchem.org The no-observed-effect level (NOEL) for embryotoxicity in this rat study was established at 10 mg/kg bw/day. inchem.org

Similarly, in rabbits, no embryotoxic or teratogenic effects were observed at levels up to 10 mg/kg bw/day. inchem.org Teratogenicity studies are designed to evaluate the potential of a substance to cause birth defects. wtm.at The absence of such effects in these studies at the tested doses suggests that this compound may not be a potent teratogen.

A three-generation reproduction study in rats was conducted to assess the long-term effects of this compound on reproductive performance. inchem.org In this study, rats were fed diets containing up to 2000 ppm of this compound. inchem.org The results showed that mating performance, parturition, litter size, and postnatal growth were largely unaffected by the treatment. inchem.org However, reduced growth was noted in the highest-dose group. inchem.org While fertility indices were not affected, degenerative changes in the testes were observed in one animal in each of the treated groups, raising some concern about potential effects on male reproductive organs. inchem.org Another study found that rabbit sperm exposed to 5mg/ml of this compound were infertile. researchgate.net

Interactive Data Table: Developmental and Reproductive Toxicology of this compound

Embryotoxicity and Teratogenicity Evaluations

Organ-Specific Toxicological Effects and Biomarkers

Long-term studies have revealed some organ-specific toxicological effects of this compound. In a carcinogenicity study in mice, a significant increase in the incidence of benign proliferative lesions (adenoma and hyperplasia) in the lung was observed in both sexes at a dietary concentration of 1000 ppm. inchem.org Although this type of tumor is common in the mouse strain used, the number of tumors exceeded historical control ranges. inchem.org

In a combined chronic toxicity and carcinogenicity study in rats, a high incidence of mammary tumors was observed in all treated female groups, with a higher incidence and earlier onset in the high-dose group. inchem.orgnih.gov However, the high incidence of these tumors in the control group complicated the determination of a clear no-effect level. nih.gov

In dogs, a 13-week study showed that high doses of this compound led to severe toxicity, including loss of body weight, dehydration, and ataxia. inchem.org A longer-term study in dogs revealed increased alkaline phosphatase levels and relative liver weights in the high-dose group, along with an increase of intrahepatocellular granular pigment. inchem.org These findings suggest that the liver is a target organ for this compound toxicity in dogs. inchem.org The identification of specific biomarkers, which are measurable indicators of a biological state, is crucial for monitoring such organ-specific toxicity. researchgate.netmdpi.com

Risk Assessment and Regulatory Science Challenges for this compound

The toxicological profile of this compound presents several challenges for risk assessment and regulatory science. ymaws.comeu-parc.eucirsci.orgcirsci.org A key issue is the evidence of carcinogenicity in both mice and rats. inchem.orgregulations.gov The CVM's Cancer Assessment Committee concluded that this compound is a carcinogen. regulations.gov The increased incidence of lung lesions in mice and mammary tumors in rats are significant findings that raise concerns about its safety for use in food-producing animals. inchem.orgregulations.gov

Furthermore, the mutagenic properties of this compound observed in bacterial systems, coupled with the inadequacies of the in vivo genotoxicity studies, create uncertainty about its genotoxic risk to humans. inchem.orgfao.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) was unable to establish an Acceptable Daily Intake (ADI) for this compound because a no-effect level for the carcinogenicity in rats could not be determined. inchem.orgfao.orgnih.gov

JECFA highlighted the need for several additional studies before a comprehensive risk assessment could be completed. These include adequate in vitro and in vivo genotoxicity studies in mammalian systems, a new carcinogenicity study in rats to better assess the effects on the mammary gland, and studies to investigate the mechanisms of tumor formation. inchem.org The lack of this critical data means that a safe level of residues of this compound in food cannot be established, leading to recommendations that it should not be used in food-producing animals. fao.org

Hazard Identification and Characterization in Regulatory Context

In a regulatory context, hazard identification for a chemical substance involves a systematic process of identifying potential adverse effects it can cause. nopsema.gov.au For this compound, this process has been undertaken by various international regulatory and expert bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Food Safety Commission of Japan (FSCJ). fao.orgfsc.go.jp The primary toxicological hazards identified for this compound are its mutagenic and carcinogenic properties. fao.orgherts.ac.ukeuropa.eu

Investigations into the genotoxic potential of this compound have shown positive results for mutagenicity in bacterial test systems, such as the Ames test and Fluctuation Test. fsc.go.jpinchem.org However, regulatory bodies have noted that studies in mammalian test systems were inadequately designed, which prevented a proper evaluation of its genotoxic potential in mammals. fao.orginchem.org The FSCJ, after reviewing the available data, concluded that the genotoxic potential of this compound relevant to human health could not be excluded. fsc.go.jp

Carcinogenicity has been a significant finding in long-term animal studies. A study in Charles River CD-1 mice where this compound was administered in the diet resulted in a significant increase in the incidence of benign proliferative lung lesions (adenoma and hyperplasia) at the 1000 ppm dose level in both sexes. inchem.org Similarly, a combined chronic toxicity and carcinogenicity study in Sprague Dawley CFY rats showed a higher incidence and earlier onset of mammary tumors in female rats receiving a high dose of 2000 ppm. inchem.orgregulations.gov These findings led the Center for Veterinary Medicine's (CVM) Cancer Assessment Committee to conclude that this compound is a carcinogen. regulations.gov

The table below summarizes key findings from toxicological studies that have been crucial for the hazard characterization of this compound in a regulatory setting.

Table 1: Summary of this compound Hazard Identification Studies

Study Type Test System/Species Key Findings Reference
Genotoxicity S. typhimurium (Ames Test) Positive for mutagenicity. inchem.org
Genotoxicity Klebsiella pneumoniae, E. coli (Fluctuation Test) Positive for mutagenicity. inchem.org
Genotoxicity Mammalian Systems Inadequate study design prevented proper evaluation. fao.orginchem.org
Carcinogenicity Charles River CD-1 Mice Significant increase in benign lung adenoma and hyperplasia at 1000 ppm. inchem.org

Mechanisms of Antimicrobial Resistance to Ipronidazole

Overview of Nitroimidazole Resistance Mechanisms

Nitroimidazole antibiotics, a class of synthetic antimicrobial agents, are effective against a wide range of anaerobic bacteria and protozoa. ontosight.ai Their mechanism of action involves entering the microbial cell, where the nitro group is reduced, leading to the formation of cytotoxic radicals that damage the microbial DNA. ontosight.aimdpi.com However, microorganisms have evolved several strategies to counteract the effects of these drugs.

The primary mechanisms of resistance to nitroimidazoles include:

Reduced drug activation: A decrease in the activity of enzymes responsible for reducing the nitro group is a common resistance strategy. mdpi.com

Decreased drug uptake: Some microbes can limit the entry of the drug into the cell. ontosight.ai

Increased drug efflux: Microorganisms may actively pump the drug out of the cell, preventing it from reaching its target. ontosight.ai

Target modification: Alterations in the drug's target molecule can reduce its binding and effectiveness. ontosight.ai

DNA repair mechanisms: Enhanced DNA repair systems can counteract the damage caused by the activated drug. ontosight.ai

In the context of the protozoan parasite Trichomonas vaginalis, resistance to 5-nitroimidazoles is considered relative rather than absolute. nih.gov This suggests that resistance may be a function of drug tolerance that existed prior to treatment, rather than a newly developed mechanism. nih.gov

Ipronidazole-Specific Resistance Development and Evolution

The evolution of resistance to this compound, like other nitroimidazoles, is a dynamic process influenced by drug exposure. Continuous exposure to the drug creates selective pressure that favors the survival and proliferation of resistant strains. nih.gov This can occur through the sequential accumulation of multiple mutations. nih.gov

In Brachyspira hyodysenteriae, the causative agent of swine dysentery, resistance to nitroimidazoles can be induced. For instance, certain antibiotics like carbadox (B606473) and metronidazole (B1676534) have been shown to induce the production of prophage-like elements (VSH-1) in B. hyodysenteriae, which can facilitate the transfer of resistance genes between bacterial strains. researchgate.net This horizontal gene transfer is a significant mechanism for the spread of resistance. umn.eduwikipedia.orgnih.govnih.gov

In Trichomonas vaginalis, resistance to 5-nitroimidazoles is associated with differential expression of enzymes involved in energy metabolism and antioxidant defense. nih.gov The prevalence of resistance can vary, with higher rates observed for metronidazole (2.2–9.6%) compared to tinidazole (B1682380) (0–2%). nih.gov

Molecular Basis of Resistance (e.g., Nitroreductase Mutations, Efflux Pumps)

At the molecular level, resistance to nitroimidazoles is often linked to specific genetic alterations.

Nitroreductase Mutations: A key factor in nitroimidazole resistance is the reduced activity of nitroreductase enzymes, which are responsible for activating the prodrug. mdpi.com Mutations in the genes encoding these enzymes can lead to decreased activation and, consequently, resistance. mdpi.com For example, in Helicobacter pylori, resistance to metronidazole is complex and associated with genes like rdxA and frxA. mdpi.com

The nim genes are another group of genes associated with nitroimidazole resistance, particularly at low levels. mdpi.com These genes encode nitroreductases that can convert the nitroimidazole drug into a non-cytotoxic amine derivative. mdpi.com To date, eleven nim genes (nimA–nimK) have been identified. mdpi.com

Efflux Pumps: Efflux pumps are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. frontiersin.orgmicropspbgmu.ru Overexpression of these pumps can lead to multidrug resistance (MDR) by reducing the intracellular concentration of the drug. frontiersin.orgnih.gov The Resistance-Nodulation-cell Division (RND) family of efflux pumps is particularly significant in Gram-negative bacteria. mdpi.combiorxiv.org In Escherichia coli, the AcrAB-TolC efflux system is a major contributor to antimicrobial resistance, and its overexpression has been observed in a significant percentage of multidrug-resistant strains. frontiersin.org The Small Multidrug Resistance (SMR) family of efflux pumps, such as AbeS from Acinetobacter baumannii, also contributes to resistance against various compounds. nih.gov

Resistance MechanismDescriptionAssociated Genes/Proteins
Reduced Drug Activation Decreased activity of enzymes that activate the nitroimidazole prodrug.Nitroreductases (rdxA, frxA)
Drug Inactivation Conversion of the drug to a non-toxic form.nim genes (nimA-nimK)
Increased Drug Efflux Active transport of the drug out of the microbial cell.Efflux pumps (AcrAB-TolC, AbeS)

Emergence of Cross-Resistance within the Nitroimidazole Class

A significant concern with nitroimidazole resistance is the potential for cross-resistance, where resistance to one drug in the class confers resistance to others. wikipedia.org

In Trichomonas vaginalis, resistance to metronidazole is often associated with cross-resistance to other 5-nitroimidazoles, such as tinidazole. nih.govresearchgate.netnih.govasm.org This limits treatment options for refractory cases. researchgate.netnih.gov Studies have shown that many microbial strains resistant to metronidazole also exhibit resistance to other available 5-nitroimidazole drugs. pnas.org

However, the extent of cross-resistance can vary. Research has identified novel 5-nitroimidazole compounds that can overcome metronidazole resistance in some isolates of Giardia lamblia and T. vaginalis. nih.govpnas.org This suggests that while cross-resistance is common, it is not always absolute, and structurally diverse nitroimidazoles may retain activity against some resistant strains. pnas.org

Advanced Analytical Methodologies for Ipronidazole Quantification

Chromatographic Techniques for Ipronidazole and Metabolite Analysis

Chromatography stands as the cornerstone for the separation and quantification of this compound and its related compounds from complex biological and environmental samples. The choice of chromatographic technique and detector is dictated by the required sensitivity, selectivity, and the nature of the sample matrix.

Gas Chromatography-Electron Capture Detection (GC-ECD) Applications

Gas chromatography coupled with an electron capture detector (GC-ECD) is a highly sensitive technique for the analysis of electronegative compounds, making it suitable for the detection of halogenated and nitrogen-containing substances like this compound. measurlabs.comscioninstruments.com The principle of GC-ECD involves the separation of volatile components in a gas chromatograph followed by detection using an electron capture detector. measurlabs.com This detector contains a radioactive source that emits beta particles, creating a steady current. When electronegative compounds, such as those containing halogens or nitro groups, pass through the detector, they capture electrons, causing a decrease in the current that is proportional to the concentration of the analyte. measurlabs.comscioninstruments.com

GC-ECD is particularly useful for analyzing trace levels of these compounds in various samples, including environmental and biological matrices. measurlabs.comceda.ac.uk For instance, it has been successfully applied to the simultaneous determination of various pyrethroid residues in food samples. researchgate.net The high sensitivity of GC-ECD often makes it a preferred choice over other detectors like mass spectrometry for certain applications. epa.gov

Interactive Table: Key Aspects of GC-ECD for this compound Analysis
FeatureDescriptionRelevance to this compound
Principle Separates volatile compounds, detects electronegative species by electron capture. measurlabs.comThis compound's nitro group makes it suitable for ECD detection.
Sensitivity Extremely high for halogenated and nitrogen-containing compounds. measurlabs.comscioninstruments.comEnables detection of trace residues in various matrices.
Selectivity Highly selective for electronegative compounds. scioninstruments.comReduces interference from non-electronegative matrix components.
Applications Environmental monitoring, food analysis, pharmaceutical analysis. measurlabs.comceda.ac.ukApplicable for monitoring this compound in food products and environmental samples.

High Performance Liquid Chromatography (HPLC) with UV/VIS and Diode-Array Detection

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including pharmaceuticals like this compound. ust.hk When coupled with Ultraviolet/Visible (UV/VIS) or Diode-Array Detectors (DAD), HPLC provides a robust method for routine analysis. researchgate.netmeasurlabs.com

The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ust.hk Following separation, the compounds are detected based on their ability to absorb light in the UV/VIS spectrum. measurlabs.compan.olsztyn.pl A standard UV/VIS detector measures absorbance at a single or a few pre-selected wavelengths, while a DAD can acquire the entire UV/VIS spectrum of the eluting compounds simultaneously. measurlabs.com This capability of DAD provides not only quantitative information but also qualitative data that can aid in peak identification and purity assessment. pan.olsztyn.pl

A liquid chromatographic method using UV/VIS detection has been developed for the determination of this compound and other nitroimidazoles in eggs, with detection limits in the low microgram per kilogram range. researchgate.net The use of a diode-array detector in such methods allows for the acquisition of UV/VIS spectra, which can confirm the identity of the detected compounds. researchgate.net

Interactive Table: HPLC with UV/VIS and DAD for this compound Analysis
ParameterHPLC with UV/VIS DetectionHPLC with Diode-Array Detection
Principle Measures absorbance at specific wavelengths. measurlabs.comMeasures absorbance across a wide spectrum simultaneously. measurlabs.com
Application Quantitative analysis of known compounds. measurlabs.comQuantitative and qualitative analysis, peak purity assessment. pan.olsztyn.pl
This compound Analysis A method for determining this compound in eggs uses detection at 313 nm. researchgate.netCan provide a full UV/VIS spectrum for this compound, aiding in its identification. researchgate.net
Sensitivity Limits of determination are in the 5-10 µg/kg range for this compound in eggs. researchgate.netA UV/VIS spectrum can be obtained at the 10 µg/kg level. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the ultra-trace analysis of this compound and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. eag.comut.ee This powerful technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. eag.com LC-MS/MS is capable of detecting and quantifying compounds at levels as low as parts per trillion. eag.com

In an LC-MS/MS system, the compounds eluting from the LC column are ionized, and the resulting ions are separated in the first mass analyzer. These selected ions are then fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional specificity, minimizing the risk of false positives. researchgate.net

Numerous LC-MS/MS methods have been developed and validated for the determination of this compound and other nitroimidazoles in a variety of complex matrices, including eggs, milk, honey, and animal tissues. tudublin.ienih.gov These methods are capable of simultaneously analyzing multiple nitroimidazole compounds and their metabolites. researchgate.nettudublin.ie For example, a rapid confirmatory method for 11 nitroimidazoles in eggs using LC-MS/MS has been validated, with decision limits (CCα) for this compound well below the recommended levels. nih.gov

Spectrophotometric Methods for this compound Detection

Spectrophotometric methods offer a simpler and more cost-effective alternative for the determination of this compound, particularly in pharmaceutical formulations. scielo.br These methods are typically based on the formation of a colored product that can be quantified using a spectrophotometer. scielo.brresearchgate.net

For nitroimidazoles like this compound, a common approach involves the reduction of the nitro group to an amino group. scielo.br The resulting amine can then be reacted with a chromogenic reagent to produce a colored derivative. For instance, methods have been developed for other nitroimidazoles where the reduced amine is condensed with aromatic aldehydes like vanillin (B372448) or p-dimethylaminobenzaldehyde (PDAB) to form a Schiff's base, which has a distinct color and can be measured spectrophotometrically. scielo.br While specific spectrophotometric methods for this compound are less commonly reported in recent literature compared to chromatographic methods, the principles applied to similar compounds like metronidazole (B1676534) and ornidazole (B1677491) could potentially be adapted. researchgate.netresearchgate.net

Matrix Effects and Sample Preparation Strategies in Biological Samples

The analysis of this compound in biological samples is often complicated by the presence of endogenous matrix components that can interfere with the analytical measurement. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. eijppr.com Matrix effects are a significant concern in LC-MS/MS analysis, where co-eluting compounds can affect the ionization efficiency of the target analyte. eijppr.comlcms.cz

To mitigate matrix effects, effective sample preparation is crucial. xjtu.edu.cn The goal of sample preparation is to extract the analyte of interest from the sample matrix while removing interfering substances. xjtu.edu.cn Common sample preparation techniques for this compound and other veterinary drugs in biological samples include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. nih.gov

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a dispersive SPE method that has become popular for the analysis of veterinary drug residues in food matrices. researchgate.net

The choice of sample preparation method depends on the nature of the sample matrix, the analyte properties, and the analytical technique being used. researchgate.net For example, a common procedure for analyzing nitroimidazoles in eggs involves extraction with acetonitrile (B52724) followed by a liquid-liquid wash with hexane (B92381) to remove lipids. nih.gov

Validation Parameters and Quality Assurance in this compound Analysis

To ensure the reliability and consistency of analytical results, methods for this compound quantification must be thoroughly validated. globalresearchonline.netujpronline.com Method validation is a formal process that provides documented evidence that an analytical procedure is suitable for its intended purpose. globalresearchonline.netparticle.dk The key validation parameters, as often defined by guidelines from organizations like the International Council for Harmonisation (ICH), include: globalresearchonline.netamericanpharmaceuticalreview.com

Accuracy: The closeness of the measured value to the true value. globalresearchonline.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.net This includes repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). globalresearchonline.net

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. globalresearchonline.netscielo.br

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. particle.dk

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. particle.dk

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. particle.dk

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. globalresearchonline.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. americanpharmaceuticalreview.com

For instance, a validated LC-MS/MS method for nitroimidazoles in eggs demonstrated accuracy between 87.2% and 106.2% and precision (expressed as %CV) between 3.7% and 11.3%. nih.gov The decision limits (CCα) and detection capabilities (CCβ) were also determined to ensure the method's performance meets regulatory requirements. nih.gov

Interactive Table: Validation Parameters for this compound Analysis
ParameterDefinitionExample from this compound Analysis
Accuracy Closeness of measured value to true value. globalresearchonline.netRecoveries for an LC-MS/MS method in eggs ranged from 87.2% to 106.2%. nih.gov
Precision Agreement of repeated measurements. globalresearchonline.netInter-assay %CV values for an LC-MS/MS method in eggs were between 3.7% and 11.3%. nih.gov
Specificity Ability to detect the analyte in the presence of other components. globalresearchonline.netLC-MS/MS in MRM mode provides high specificity. researchgate.net
LOD/LOQ Lowest detectable/quantifiable amount. particle.dkA liquid chromatographic method for this compound in eggs has a determination limit of 5-10 µg/kg. researchgate.net
Linearity Proportionality of signal to concentration. particle.dkA strong linear relationship (r² > 0.99) was demonstrated for a nitroimidazole method. researchgate.net

Comparative Research of Ipronidazole Within the Nitroimidazole Drug Class

Comparative Efficacy against Protozoal and Bacterial Pathogens

Ipronidazole, a 5-nitroimidazole derivative, demonstrates a significant spectrum of activity against a variety of protozoal and anaerobic bacterial pathogens. Its effectiveness has been frequently compared with other drugs in its class, such as metronidazole (B1676534), tinidazole (B1682380), and dimetridazole (B1670680), particularly in veterinary applications.

Against protozoal pathogens, this compound has shown considerable efficacy. It has been recognized as an effective agent for the control of histomoniasis (blackhead disease) in poultry, caused by Histomonas meleagridis. uga.edutandfonline.comuark.edu Studies have indicated its high efficacy in both preventing and treating this disease in turkeys. uark.edu When compared to other nitroimidazoles, such as dimetridazole, metronidazole, and ornidazole (B1677491), this compound has been found to be similarly effective against histomoniasis. tandfonline.com In the context of trichomoniasis in birds, caused by Trichomonas gallinae, this compound is also considered a potent treatment. merckvetmanual.com Its efficacy against Giardia lamblia, a common intestinal parasite, has also been noted, with treatment options for giardiasis historically including metronidazole, tinidazole, and this compound. vin.comuodiyala.edu.iq In a broad comparison for giardiasis treatment, single-dose tinidazole has been suggested to be more effective than the more commonly used metronidazole. contagionlive.commayoclinic.org

In terms of antibacterial action, this compound's activity is primarily directed against anaerobic bacteria, a characteristic shared by the nitroimidazole class. merckvetmanual.comguptalegal.co.uk This includes clinically important genera such as Bacteroides, Fusobacterium, and Clostridium. unmc.edu Comparative studies of nitroimidazoles, including metronidazole and ornidazole, have shown marked in vitro activity against a wide range of anaerobic bacteria. nih.gov While metronidazole is a frequently used agent against these pathogens, this compound and other analogs like ronidazole (B806) also exhibit potent activity. merckvetmanual.comunmc.edu The relative efficacy can fluctuate depending on the specific bacterial species and strain. For instance, while most anaerobic Gram-negative oral microorganisms are susceptible to nitroimidazoles, anaerobic Gram-positive organisms show varied susceptibility. rsdjournal.org

PathogenThis compound EfficacyComparative Efficacy with other Nitroimidazoles
Histomonas meleagridis High uga.eduuark.eduComparable to dimetridazole, metronidazole, and ornidazole. tandfonline.com
Trichomonas gallinae High merckvetmanual.comMetronidazole and ornidazole are also highly effective. ijcmas.com Carnidazole has shown lower efficacy than metronidazole in some studies. nih.gov
Giardia lamblia Effective vin.comuodiyala.edu.iqTinidazole is considered highly effective, potentially more so than metronidazole. contagionlive.commayoclinic.org
Anaerobic Bacteria High merckvetmanual.comguptalegal.co.ukMetronidazole and ornidazole show broad and potent activity against most anaerobic bacteria. unmc.edunih.gov

Comparative Pharmacokinetic and Metabolic Profiles across Analogs

The pharmacokinetic and metabolic characteristics of this compound, when compared to other nitroimidazole analogs, reveal both common pathways and distinguishing features that influence their therapeutic use.

Like its counterparts, this compound is typically well-absorbed after oral administration. A defining aspect of the nitroimidazole class is their metabolism, which is crucial for their activation. The process primarily occurs in the liver and involves the reduction of the 5-nitro group on the imidazole (B134444) ring. This reduction is a prerequisite for the drug's cytotoxic effect on susceptible pathogens.

In comparative terms, the pharmacokinetic profiles of different nitroimidazoles can vary. For instance, the half-life of these drugs can differ, which has implications for their dosing schedules. Tinidazole, for example, generally has a longer half-life than metronidazole. mayoclinic.org While specific pharmacokinetic data for this compound is less abundant in recent literature due to its restricted use in food animals, historical studies have characterized its metabolic pathways.

The metabolism of this compound results in the formation of various metabolites. The primary metabolite is formed through the oxidation of the methyl group on the imidazole ring. This metabolic pathway is similar to that of metronidazole, which also undergoes oxidation to form a hydroxy metabolite. The specific nature of the side chains on the imidazole ring of different analogs influences the resulting metabolites and their subsequent activity and clearance from the body.

ParameterThis compoundMetronidazoleTinidazole
Primary Site of Metabolism LiverLiverLiver
Key Metabolic Pathway Reduction of nitro group, side-chain oxidationReduction of nitro group, side-chain oxidationReduction of nitro group
Primary Metabolites Oxidized metabolitesHydroxy metabolitesHydroxylated metabolites
Comparative Half-life Varies by speciesGenerally shorter than tinidazole mayoclinic.orgGenerally longer than metronidazole mayoclinic.org

Comparative Toxicological and Safety Evaluations

The toxicological profiles of nitroimidazoles, including this compound, have been a subject of significant scientific scrutiny, primarily focusing on their potential for mutagenicity and carcinogenicity. These concerns are intrinsically linked to the nitro group that is also responsible for their therapeutic effect.

This compound has demonstrated mutagenic properties in certain laboratory assays, such as tests involving bacteria. This effect is attributed to the formation of reactive intermediates following the reduction of the nitro group, which can then interact with DNA. Long-term studies in animal models have also raised concerns about its carcinogenic potential, with some studies showing an increased incidence of tumors at high doses. These findings are not unique to this compound but are a characteristic of the nitroimidazole class as a whole.

For comparison, metronidazole, the most extensively studied drug in this class, has also been shown to be mutagenic in bacterial systems and carcinogenic in rodents under specific experimental conditions. ijabbr.com The relevance of these findings to human therapeutic use is a topic of ongoing discussion. Dimetridazole (DMZ) is considered to have mutagenic properties analogous to metronidazole. europa.eu The genotoxic effect of 5-nitroimidazoles like DMZ is dependent on the formation of reactive metabolites through the reduction of the nitro group. europa.eu

The toxicological evaluations have had significant regulatory consequences. For instance, the use of this compound and other nitroimidazoles in food-producing animals has been banned or severely restricted in many countries to prevent consumer exposure to residues. This compound was voluntarily withdrawn by its manufacturer in 1989. sci-hub.se

Toxicological EndpointThis compoundMetronidazoleDimetridazole
Mutagenicity Evidence of mutagenicity in bacterial assays.Evidence of mutagenicity in bacterial assays. ijabbr.comConsidered to have comparable mutagenic properties to metronidazole. europa.eu
Carcinogenicity Evidence of carcinogenicity in animal studies at high doses.Evidence of carcinogenicity in rodent studies at high doses. ijabbr.comEvidence of carcinogenicity in rat studies. europa.eu
Regulatory Status in Food Animals Prohibited/Withdrawn sci-hub.seProhibitedProhibited

Distinctions and Similarities in Mechanisms of Action Among Nitroimidazoles

The mechanism of action is largely conserved across the nitroimidazole class, including this compound, yet subtle differences can influence their individual activity profiles.

The foundational mechanism for all nitroimidazoles is their activation via the reduction of the 5-nitro group. tandfonline.com This process occurs within anaerobic bacteria and susceptible protozoa, which possess the necessary low-redox-potential electron-transport proteins to donate electrons to the drug. merckvetmanual.com This reduction converts the relatively non-toxic parent drug into highly reactive, short-lived cytotoxic intermediates, such as nitro radical anions. tandfonline.com These reactive molecules are responsible for the drug's therapeutic effect, primarily by causing damage to microbial DNA, leading to strand breakage and loss of helical structure, which ultimately results in cell death. merckvetmanual.comrsdjournal.org

A key similarity among nitroimidazoles is their selective toxicity for anaerobic or microaerophilic organisms. In the presence of oxygen, the reductive activation is often inhibited, as oxygen can accept the electron from the activated drug, regenerating the parent compound in a futile cycle. This selective action in low-oxygen environments is a defining characteristic of the class.

Despite this shared mechanism, distinctions among nitroimidazole analogs can arise from their unique chemical structures. These structural variations can impact factors such as the rate of drug uptake by the pathogen and the efficiency of the reductive activation process. Physicochemical properties, including redox potential and lipophilicity, can differ between compounds like this compound, metronidazole, and tinidazole, potentially altering their interactions with the target organisms' metabolic machinery. A link has been found between the redox potential of individual 5-nitroimidazoles and their mutagenicity, with substances having a higher electron affinity being more toxic and causing more DNA damage. europa.eu The redox potentials of dimetridazole and metronidazole are comparable. europa.eu While DNA is the primary target, the specific nature and extent of damage to other cellular components might also vary slightly among the different analogs, contributing to observed differences in their potency and spectrum of activity.

Synthetic Chemistry and Structure Activity Relationship Sar Research of Ipronidazole

Synthetic Pathways for Ipronidazole and its Analogs

The synthesis of this compound and its analogs, which are part of the 5-nitroimidazole class of compounds, involves several established and innovative chemical pathways. A common foundational step for many 5-nitroimidazoles is the modification of a pre-existing imidazole (B134444) ring. For instance, the synthesis of 2,4-disubstituted 5-nitroimidazoles can be achieved from 4(5)-nitroimidazole through a two-step process involving bromination and subsequent alkylation. mdpi.com

A general strategy for creating 2,4-disubstituted 5-nitroimidazoles involves the vicarious nucleophilic substitution (VNS) of hydrogen. This method has been used to introduce a phenylsulfonylmethyl substituent at the 4-position of the imidazole ring. researchgate.net The resulting intermediate can then undergo further modifications, such as chlorination at the 2-position, to create a scaffold for introducing various other substituents. researchgate.net

Metronidazole (B1676534), a closely related 5-nitroimidazole, often serves as a starting material for the synthesis of new derivatives. derpharmachemica.comresearchgate.net The hydroxyl group in the side chain of metronidazole is amenable to various chemical reactions, allowing for the substitution of different functional groups. derpharmachemica.comresearchgate.net For example, reacting metronidazole with reagents like benzene (B151609) sulfonyl chloride or phthalic anhydride (B1165640) leads to the formation of new ester derivatives. derpharmachemica.comresearchgate.net

More complex synthetic strategies have also been developed. One-pot synthesis methods, utilizing cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions, have been employed for the efficient production of 2,4-disubstituted 5-nitroimidazoles. mdpi.com Additionally, click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, has been used to create novel imidazole-1,2,3-triazole hybrids. nih.gov

The synthesis of radiolabeled nitroimidazole derivatives for imaging purposes has also been explored. This involves conjugating nitroimidazole compounds with bifunctional chelating agents, which can then be labeled with radionuclides like Gallium-68. acs.org

Here is a table summarizing some synthetic approaches for this compound analogs:

Starting MaterialKey ReactionsResulting Compound ClassReference
4(5)-nitroimidazoleBromination, Alkylation2,4-disubstituted 5-nitroimidazoles mdpi.com
(1-methyl-5-nitro-1H-imidazol-2-yl)methanolVicarious Nucleophilic Substitution (VNS), Chlorination2,4-disubstituted 5-nitroimidazoles researchgate.net
MetronidazoleNucleophilic substitution1-[2-substituted ethyl]-2-methyl-5-nitroimidazoles derpharmachemica.comresearchgate.net
2,4-dibromo-1-methyl-5-nitro-1H-imidazoleSuzuki-Miyaura cross-coupling, Sonogashira cross-coupling2,4-disubstituted 5-nitroimidazoles mdpi.com
Thiopropargylated-imidazoleCopper(I)-catalyzed click reactionImidazole-1,2,3-triazole hybrids nih.gov

Structure-Activity Relationship Investigations of the Imidazole Ring System

The structure-activity relationship (SAR) of the imidazole ring system, particularly in 5-nitroimidazoles like this compound, is crucial for their biological activity. The nitro group at the 5-position is a key determinant for the activity of these compounds. nih.govnih.gov Its presence is considered essential for the antiparasitic and antibacterial effects of 2-substituted 5-nitroimidazoles. nih.gov The antimicrobial toxicity of nitroimidazoles is dependent on the reduction of this nitro group to highly reactive intermediates that can damage cellular macromolecules. humanjournals.com

The substitution pattern on the imidazole ring significantly influences the compound's properties. For instance, in the 4-nitroimidazole (B12731) series, a lipophilic side chain is required for both aerobic and anaerobic activity against certain bacteria. nih.gov Conversely, in the 5-nitroimidazole series, the presence of a lipophilic side chain does not confer aerobic activity and can even decrease anaerobic activity. nih.gov

Functionalization at the 2- and 4-positions of the 5-nitroimidazole scaffold has been shown to lead to potent antibacterial activity. researchgate.net The unique electronic structure of the imidazole ring, with its π-electron system and two nitrogen atoms, allows for various interactions with biological targets, including hydrogen bonding and π-π stacking. jopir.inresearchgate.net The electron density distribution within the ring is a key factor influencing these binding interactions. jopir.in

The imidazole scaffold offers multiple sites for modification, each contributing distinctly to the pharmacological properties of the resulting derivatives. researchgate.net For example, substitution at the N-1 position can significantly impact metabolic stability and pharmacokinetic properties. jopir.in

Below is a table summarizing key SAR findings for the imidazole ring system:

Structural FeatureInfluence on ActivityReference
5-Nitro groupEssential for antiparasitic and antibacterial activity nih.govnih.govhumanjournals.com
Lipophilic side chain (4-nitroimidazoles)Required for both aerobic and anaerobic activity nih.gov
Lipophilic side chain (5-nitroimidazoles)Does not confer aerobic activity; may decrease anaerobic activity nih.gov
Functionalization at 2- and 4-positionsCan lead to potent antibacterial activity researchgate.net
N-1 substitutionImpacts metabolic stability and pharmacokinetics jopir.in

Influence of Side Chain Modifications on Biological Activity and Pharmacokinetics

Modifications to the side chains of this compound and its analogs have a profound impact on their biological activity and pharmacokinetic profiles. The side chain at position 1 of the imidazole ring is a common target for modification to improve drug properties. For example, in metronidazole, the 1-(2-hydroxyethyl) side chain is readily metabolized. Replacing this side chain has led to the development of other clinically useful 5-nitroimidazoles.

The length and functional groups of the side chain are critical. For some biological activities, a three-carbon side chain at position 1, with specific functional groups like chloro and hydroxy, has been found to be essential. Compounds lacking this specific side chain or having shorter or longer side chains may be inactive.

Side chain modifications can also alter the pharmacokinetic parameters of a drug. researchgate.net These modifications can influence factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, introducing certain side chains can affect the lipophilicity of the molecule, which in turn can alter its solubility and ability to cross biological membranes. researchgate.net The metabolic stability of a compound can be significantly influenced by N-1 substitution on the imidazole ring. jopir.in

In the context of developing radiolabeled imaging agents, side chains are modified to include chelating agents that can bind to radioactive metals. The properties of these side chains, such as hydrophilicity, can affect the biodistribution and excretion of the imaging agent. acs.org

The following table highlights the influence of side chain modifications:

ModificationEffectReference
Replacement of the 1-(2-hydroxyethyl) side chain in metronidazoleDevelopment of new 5-nitroimidazole drugs
Specific three-carbon side chain at position 1Essential for certain biological activities
Altering side chain length and functional groupsCan render the compound inactive
General side chain modificationsCan alter pharmacokinetic parameters (ADME) researchgate.net
N-1 substitutionInfluences metabolic stability jopir.in
Addition of chelating side chainsEnables radiolabeling for imaging and affects biodistribution acs.org

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the need to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.comresearchgate.net A common strategy is the molecular hybridization approach, where different pharmacophores are combined into a single molecule to create hybrid compounds with potentially enhanced activity. nih.govisca.me

For instance, novel imidazole derivatives have been synthesized by incorporating other heterocyclic rings, such as 1,3,4-thiadiazoles or 1,2,3-triazoles. nih.govisca.me The synthesis of these hybrid molecules often employs modern synthetic techniques like click chemistry. nih.gov Another approach involves creating prodrugs, which are inactive compounds that are converted into the active drug within the body. mdpi.com

Computational methods, such as in silico modeling and molecular docking, play an increasingly important role in the design of new derivatives. nih.govmdpi.com These techniques allow researchers to predict how a designed molecule will interact with its biological target, helping to rationalize the design process and prioritize synthetic efforts. nih.gov

The synthesis of these novel derivatives often starts from readily available precursors like metronidazole or involves multi-step synthetic sequences to build the desired molecular architecture. derpharmachemica.comresearchgate.netmdpi.com Characterization of the newly synthesized compounds is typically performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. derpharmachemica.comresearchgate.netnih.gov

The following table provides examples of the design and synthesis of novel imidazole derivatives:

Q & A

Basic Research Questions

Q. What are the primary pharmacokinetic properties of Ipronidazole, and how can they be systematically measured in preclinical models?

  • Methodological Answer : Pharmacokinetic studies should focus on absorption, distribution, metabolism, and excretion (ADME) parameters. Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify plasma and tissue concentrations in animal models (e.g., rodents). Ensure dose-response curves are generated under controlled conditions to assess bioavailability and half-life. Reference JECFA evaluations for baseline toxicokinetic data .

Q. What standardized protocols exist for evaluating this compound’s antiprotozoal efficacy in vitro?

  • Methodological Answer : Follow established in vitro protocols for antiprotozoal agents, such as minimum inhibitory concentration (MIC) assays against Trichomonas vaginalis or Giardia lamblia. Use microtiter plate assays with tetrazolium-based viability markers. Include positive controls (e.g., metronidazole) and validate results across multiple biological replicates to ensure reproducibility .

Q. How should researchers address regulatory constraints when designing studies involving this compound?

  • Methodological Answer : Adhere to guidelines from the Codex Alimentarius Commission (CAC), which prohibits this compound use in food-producing animals due to unresolved safety concerns. For non-food animal studies, obtain ethical clearance and document compliance with local regulations. Reference JECFA’s risk management recommendations to justify experimental boundaries .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?

  • Methodological Answer : Conduct comparative metabolomic profiling to identify species-specific metabolic pathways. Use transgenic animal models or 3D organoids to simulate human metabolic responses. Apply Bayesian statistical models to reconcile discrepancies between in vitro potency and in vivo adverse effects .

Q. How can researchers optimize study designs to investigate this compound’s potential resistance mechanisms in protozoans?

  • Methodological Answer : Employ whole-genome sequencing of resistant protozoan strains induced via serial passaging under sublethal this compound exposure. Pair this with transcriptomic analysis (RNA-seq) to identify upregulated efflux pumps or mutation hotspots. Validate findings using CRISPR-Cas9 gene editing to confirm resistance markers .

Q. What methodologies are recommended for detecting and quantifying this compound residues in environmental samples?

  • Methodological Answer : Use solid-phase extraction (SPE) coupled with ultra-high-performance LC-MS/MS for trace-level detection in water or soil. Validate methods via spike-recovery experiments and cross-check with immunoassays (e.g., ELISA) to minimize false positives/negatives. Reference the CAC’s maximum residue limit (MRL) framework for quality control thresholds .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on this compound’s genotoxic potential across studies?

  • Methodological Answer : Perform a systematic meta-analysis using PRISMA guidelines to aggregate data from Ames tests, micronucleus assays, and comet assays. Stratify results by dose, exposure duration, and model organism. Apply funnel plots to assess publication bias and mixed-effects models to account for heterogeneity .

Q. What statistical approaches are robust for assessing dose-dependent responses in this compound toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model sigmoidal dose-response relationships. For threshold determination, apply benchmark dose (BMD) analysis instead of NOAEL/LOAEL metrics. Validate with bootstrapping to estimate confidence intervals and avoid overfitting .

Tables for Reference

Parameter Value/Recommendation Source
JECFA Evaluation Year1989
CAC Regulatory StatusProhibited in food animals
Primary Analytical MethodLC-MS/MS

Key Considerations

  • Ethical Compliance : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses .
  • Data Transparency : Follow pharmaceutical research reporting standards (e.g., defined abbreviations, table/figure guidelines per Pharmaceutical Research specifications) .
  • Contradiction Management : Use iterative qualitative analysis frameworks to contextualize conflicting evidence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ipronidazole
Reactant of Route 2
Reactant of Route 2
Ipronidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.